1-Phenyl-3,4-dihydroisoquinoline
Overview
Description
1-Phenyl-3,4-dihydroisoquinoline is an organic compound with the molecular formula C15H13N. It is a derivative of isoquinoline, characterized by the presence of a phenyl group attached to the nitrogen-containing heterocycle.
Mechanism of Action
Target of Action
The primary targets of 1-Phenyl-3,4-dihydroisoquinoline are monoamine oxidase (MAO)-A and -B, acetylcholine esterase (AChE), and butyrylcholine esterase (BChE) . These enzymes play crucial roles in the nervous system. Monoamine oxidases are involved in breaking down neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Acetylcholine esterase and butyrylcholine esterase are responsible for the breakdown of the neurotransmitter acetylcholine, which is important for memory and learning .
Mode of Action
This compound interacts with its targets by inhibiting their activity. This inhibition prevents the breakdown of certain neurotransmitters in the brain, leading to an increase in their levels . For example, it has been found that the best antidepressant effect of certain derivatives of this compound are likely mediated by an increase in central nervous system serotonin (5-HT) and norepinephrine (NE) .
Biochemical Pathways
The action of this compound affects the biochemical pathways of the neurotransmitters it helps to preserve. By inhibiting the enzymes that break down these neurotransmitters, it indirectly influences the signaling pathways that these neurotransmitters are involved in. This can lead to changes in mood, pain perception, and seizure threshold .
Result of Action
The result of the action of this compound is an increase in the levels of certain neurotransmitters in the brain. This can lead to various effects at the molecular and cellular level, including changes in neuronal signaling and synaptic plasticity. In particular, certain derivatives of this compound have been found to exhibit potent antidepressant activity and display antidepressant effects in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
1-Phenyl-3,4-dihydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase (MAO)-A and -B, acetylcholine esterase (AChE), and butyrylcholine esterase (BChE)
Cellular Effects
This compound affects various types of cells and cellular processes. It has been reported to exhibit antidepressant and anticonvulsant activities in a dose-dependent manner . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to increase levels of central nervous system neurotransmitters such as serotonin (5-HT) and norepinephrine (NE), which are crucial for mood regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It inhibits MAO-A and -B, which are enzymes responsible for the breakdown of neurotransmitters like serotonin and norepinephrine . By inhibiting these enzymes, this compound increases the availability of these neurotransmitters, thereby exerting its antidepressant effects. Additionally, it may modulate gene expression related to neurotransmitter synthesis and degradation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored under dry, room temperature conditions . Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, prolonged exposure to this compound has shown sustained antidepressant and anticonvulsant activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that its antidepressant and anticonvulsant activities are dose-dependent, with significant effects observed at doses ranging from 10 to 30 mg/kg . At higher doses, potential toxic or adverse effects may occur, highlighting the importance of determining the optimal therapeutic dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-A and -B, which are involved in the metabolism of neurotransmitters . By inhibiting these enzymes, the compound affects the metabolic flux and levels of metabolites like serotonin and norepinephrine, contributing to its therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific tissues. For example, its ability to cross the blood-brain barrier allows it to exert its effects on the central nervous system .
Preparation Methods
1-Phenyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common synthetic route involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus pentoxide or zinc chloride . Another method includes the direct conversion of various amides to isoquinoline derivatives via mild electrophilic amide activation, followed by cyclodehydration . Industrial production methods typically involve similar synthetic routes but are optimized for larger-scale production.
Chemical Reactions Analysis
1-Phenyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the nitrogen atom
Common reagents used in these reactions include oxidizing agents like palladium or selenium for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions include isoquinoline and tetrahydroisoquinoline derivatives .
Scientific Research Applications
1-Phenyl-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Some derivatives have shown promise as antidepressant and anticonvulsant agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
1-Phenyl-3,4-dihydroisoquinoline can be compared with other similar compounds such as:
- 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
- Isoquinoline, 3,4-dihydro-1-phenyl-
- This compound hydrochloride
These compounds share structural similarities but differ in their chemical properties and biological activities. For instance, 1-phenyl-1,2,3,4-tetrahydroisoquinoline is more reduced and may exhibit different reactivity compared to this compound.
Properties
IUPAC Name |
1-phenyl-3,4-dihydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOQBSUYGFNMJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346144 | |
Record name | 1-Phenyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52250-50-7 | |
Record name | 1-Phenyl-3,4-dihydroisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052250507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-3,4-dihydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYL-3,4-DIHYDROISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96YVC3YJ6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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